N'-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. Common synthetic strategies include:
Cyclocondensation of hydrazines with carbonyl compounds: This method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
1,3-Dipolar cycloaddition: This approach uses diazo compounds and alkynes to form pyrazoles through a cycloaddition reaction.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts are commonly used to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Substitution reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide are used under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxides .
Scientific Research Applications
N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . Molecular docking studies have revealed that the compound fits well into the active sites of target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolines: These are closely related derivatives with a wide range of pharmacological applications.
Uniqueness
N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific substituents (chloro and iodo groups) and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H12ClIN6O2 |
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Molecular Weight |
422.61 g/mol |
IUPAC Name |
N'-[3-(4-chloropyrazol-1-yl)propanoyl]-4-iodo-1-methylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H12ClIN6O2/c1-18-6-8(13)10(17-18)11(21)16-15-9(20)2-3-19-5-7(12)4-14-19/h4-6H,2-3H2,1H3,(H,15,20)(H,16,21) |
InChI Key |
RPLAERYQGSZEBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)CCN2C=C(C=N2)Cl)I |
Origin of Product |
United States |
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